2-(4-(1-Methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid
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Overview
Description
2-(4-(1-Methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid is a complex organic compound that features an indole ring system. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by the elimination of the tosyl masking group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and solvents are selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-Methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-(4-(1-Methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(1-Methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-carboxylic acid: Shares the indole ring system but lacks the imidazolidinone moiety.
2-(1-Methyl-1H-indol-3-yl)acetic acid: Similar structure but without the dioxoimidazolidinyl group.
Uniqueness
2-(4-(1-Methyl-1H-indol-3-yl)-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to the presence of both the indole and imidazolidinone moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13N3O4 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-[4-(1-methylindol-3-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C14H13N3O4/c1-16-6-9(8-4-2-3-5-10(8)16)12-13(20)17(7-11(18)19)14(21)15-12/h2-6,12H,7H2,1H3,(H,15,21)(H,18,19) |
InChI Key |
SHVHDOPPWNMJCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3C(=O)N(C(=O)N3)CC(=O)O |
Origin of Product |
United States |
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